4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]butanamide
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Overview
Description
4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE is a complex organic compound featuring a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, the choice of solvents and catalysts plays a crucial role in optimizing reaction conditions and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove specific substituents or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heteroaryl moieties .
Scientific Research Applications
4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of iodine and methyl groups can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE
- 4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE
Uniqueness
The unique feature of 4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BUTANAMIDE lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromo or chloro analogs .
Properties
Molecular Formula |
C21H26IN5O |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
4-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-[5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]butanamide |
InChI |
InChI=1S/C21H26IN5O/c1-14-7-5-8-18(11-14)13-27-19(12-15(2)24-27)23-20(28)9-6-10-26-17(4)21(22)16(3)25-26/h5,7-8,11-12H,6,9-10,13H2,1-4H3,(H,23,28) |
InChI Key |
KSDZLFPDZRPSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C)NC(=O)CCCN3C(=C(C(=N3)C)I)C |
Origin of Product |
United States |
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